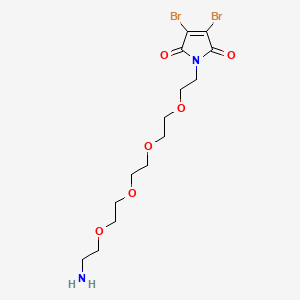
3,4-Dibromo-Mal-PEG4-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-Mal-PEG4-Amine: is a site-specific amine polyethylene glycol (PEG) linker containing a dibromomaleimide group. This compound is known for its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to the presence of the amino group (NH2). The dibromomaleimide group allows for two points of substitution because of the two bromine atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG4-Amine typically involves the reaction of a PEG linker with a dibromomaleimide group. The amino group (NH2) is introduced through a reaction with carboxylic acids, activated NHS esters, or carbonyl compounds. The dibromomaleimide group is incorporated to allow for two points of substitution .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG materialsThe final product is purified to achieve a high level of purity (≥95%) and is available in various quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-Mal-PEG4-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where each bromine atom can be replaced by a thiol to form thioether bonds.
Amide Bond Formation: The amino group (NH2) can react with carboxylic acids in the presence of coupling agents like EDC and HATU to form stable amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Thiol-containing compounds are commonly used as reagents.
Amide Bond Formation: Carboxylic acids, EDC, and HATU are used under mild conditions to form amide bonds.
Major Products:
Thioether Bonds: Formed from substitution reactions with thiols.
Amide Bonds: Formed from reactions with carboxylic acids.
Applications De Recherche Scientifique
3,4-Dibromo-Mal-PEG4-Amine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a PEG linker in the synthesis of complex molecules.
- Facilitates the formation of stable bonds between different chemical entities .
Biology:
- Employed in the labeling of proteins and other biomolecules.
- Enhances the solubility of hydrophobic molecules in aqueous media .
Medicine:
- Utilized in the development of antibody-drug conjugates (ADCs).
- Plays a role in targeted drug delivery systems .
Industry:
- Used in the production of high-purity PEG materials.
- Serves as a key component in the synthesis of various industrial chemicals .
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-Mal-PEG4-Amine involves its ability to form stable covalent bonds with target molecules. The dibromomaleimide group allows for two points of substitution, enabling the formation of thioether bonds with thiol-containing compounds. The amino group (NH2) can react with carboxylic acids to form stable amide bonds. These reactions facilitate the connection of biomolecules and enhance their solubility in aqueous media .
Comparaison Avec Des Composés Similaires
3,4-Dibromo-Mal-PEG4-Acid: Contains a carboxylic acid group instead of an amine group.
3,4-Dibromo-Mal-PEG4-amide-DBCO: Contains a terminal DBCO group and is used for copper-free Click Chemistry reactions.
3,4-Dibromo-Mal-PEG4-Val-Cit-PAB-MMAE: Used in the creation of antibody-drug conjugates (ADCs) and contains a cathepsin-cleavable Val-Cit-PAB dipeptide.
Uniqueness: 3,4-Dibromo-Mal-PEG4-Amine is unique due to its dibromomaleimide group, which allows for two points of substitution, and its amino group, which can react with various carboxylic acids and carbonyl compounds. This versatility makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H22Br2N2O6 |
|---|---|
Poids moléculaire |
474.14 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione |
InChI |
InChI=1S/C14H22Br2N2O6/c15-11-12(16)14(20)18(13(11)19)2-4-22-6-8-24-10-9-23-7-5-21-3-1-17/h1-10,17H2 |
Clé InChI |
JVMYDKGZGDOGJX-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






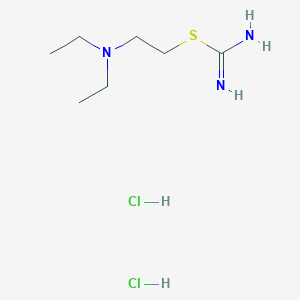

![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
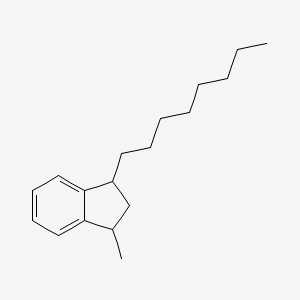
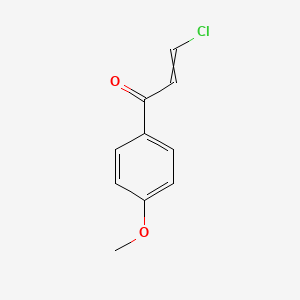
![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
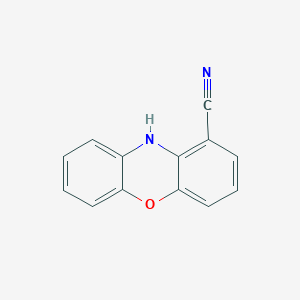
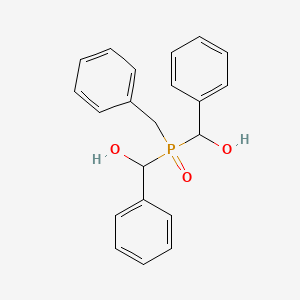
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
